molecular formula C16H12BrNO2 B4966361 5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione

5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B4966361
M. Wt: 330.17 g/mol
InChI Key: ALJWVHFKSQRDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindoline derivatives. It is a potential drug candidate due to its promising pharmacological properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways and signaling cascades. It has been shown to inhibit the activation of NF-κB and MAPK pathways, which are involved in inflammation and cancer development. It also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione exerts various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Moreover, it has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione is its broad spectrum of pharmacological activities. It can be used for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. However, its limitations include its poor solubility in water and low bioavailability, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for the research on 5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione. One of the directions is to develop novel formulations that can improve its solubility and bioavailability. Another direction is to investigate its potential as a therapeutic agent for the treatment of other diseases such as diabetes and cardiovascular disorders. Furthermore, its mechanism of action needs to be further elucidated to fully understand its pharmacological properties.

Synthesis Methods

The synthesis of 5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One of the most commonly used methods is the one-pot synthesis method, which involves the reaction of 5-bromo-2-nitrobenzoic acid with 1-phenylethylamine in the presence of a catalyst such as triethylamine and ethanol. The reaction mixture is then refluxed for several hours, followed by the addition of sodium hydroxide to obtain the final product.

Scientific Research Applications

5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit various pharmacological properties such as anti-inflammatory, anti-tumor, and anti-cancer activities. It has also been shown to possess potent antioxidant and neuroprotective effects.

properties

IUPAC Name

5-bromo-2-(1-phenylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(17)9-14(13)16(18)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJWVHFKSQRDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1-phenylethyl)isoindole-1,3-dione

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